

In-Vivo Administration of Carboxylic Acids in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Ethyl-2-methylpentanoic acid

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This document provides detailed application notes and standardized protocols for the in-vivo administration of common carboxylic acids—valproic acid, butyric acid, and beta-hydroxybutyrate—in rodent models. The information is compiled to assist in the design and execution of preclinical research studies.

Data Presentation: Quantitative Administration Parameters

The following tables summarize key quantitative data for the in-vivo administration of selected carboxylic acids in rodent models, compiled from various scientific studies.

Table 1: Valproic Acid (VPA) Administration Parameters

Rodent Model	Administration Route	Dosage Range	Vehicle	Frequency	Key Findings & Applications
Mice (KM)	Intraperitoneal (IP)	300 mg/kg	Normal Saline	3 times a day for 7 days	Investigating metabolic changes.[1]
Mice (ICR)	Intraperitoneal (IP)	300 mg/kg - 1200 mg/kg	Not Specified	Single dose	Acute toxicity and anticonvulsant effect studies.[2][3]
Mice (C57BL/6J)	Oral (in drinking water)	~600 mg/kg/day	Drinking water with 0.8% sucrose	Ad libitum	Seizure modeling.[4]

Table 2: Butyric Acid (and its salt, Sodium Butyrate) Administration Parameters

Rodent Model	Administration Route	Dosage Range	Vehicle	Frequency	Key Findings & Applications
Rats	Intraperitoneal (IP), Intrarectal, Oral	100 mg/kg	Not Specified	Daily for 7 days	Study of ulcerative colitis.[5][6]
Rats (Sprague-Dawley)	Oral	Not Specified	Yogurt-based food additive	Daily for 14 days	General administration and palatability studies.[7]
Birds	Not Specified	1000 mg/kg	Not Specified	Not Specified	Study of anti-inflammatory effects (reduction of IL-6 and TNF).[8]
Mice	Oral (in drinking water)	11 g/day (~55 g/kg)	Drinking water	Daily	Enhancement of intestinal epithelium immune functions.[8]

Table 3: Beta-Hydroxybutyrate (BHB) Administration Parameters

Rodent Model	Administration Route	Dosage Range	Vehicle	Frequency	Key Findings & Applications
Mice	Not Specified	125 mg/kg	Nanolipogels (nLGs)	Not Specified	Attenuation of NLRP3-mediated inflammation. [9]

Experimental Protocols

Detailed methodologies for common administration routes are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage (Mouse & Rat)

Oral gavage is a precise method for delivering a specific volume of a substance directly into the stomach.

Materials:

- Appropriately sized gavage needle (feeding tube) with a rounded tip (18-20 gauge for mice, 16-18 gauge for rats).[\[10\]](#)[\[11\]](#)
- Syringe
- Substance to be administered, dissolved in a suitable vehicle.
- Animal scale.

Procedure:

- Animal Preparation: Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[\[10\]](#)[\[12\]](#) For pregnant animals, reduce the maximum volume.

- **Gavage Needle Measurement:** Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.[\[10\]](#)[\[11\]](#)
Mark the needle to indicate the maximum insertion depth.
- **Animal Restraint:** Restrain the animal firmly but gently, ensuring the head and neck are extended to create a straight path for the gavage needle.
- **Needle Insertion:** Gently insert the gavage needle into the esophagus. The animal should be allowed to swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.[\[11\]](#)[\[13\]](#)
- **Substance Administration:** Once the needle is correctly positioned in the stomach, administer the substance slowly.
- **Post-Administration:** Withdraw the needle slowly and return the animal to its cage. Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection (Mouse & Rat)

IP injection is a common route for systemic administration of substances.

Materials:

- Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).[\[14\]](#)
- Substance to be administered in a sterile vehicle.
- 70% ethanol for disinfection.

Procedure:

- **Animal Preparation:** Weigh the animal to determine the correct injection volume. The maximum recommended volume is typically up to 10 ml/kg.[\[14\]](#)
- **Animal Restraint:** Restrain the animal to expose the abdomen. For rats, a two-person technique may be preferred.[\[14\]](#)

- **Injection Site:** Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14]
- **Injection:** Insert the needle at a 30-40 degree angle with the bevel facing up.[14] Aspirate to ensure a blood vessel or organ has not been punctured. If no fluid is aspirated, inject the substance.
- **Post-Injection:** Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection (Mouse & Rat)

SC injection is used for sustained absorption of substances.

Materials:

- Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).[15][16]
- Substance to be administered in a sterile vehicle.

Procedure:

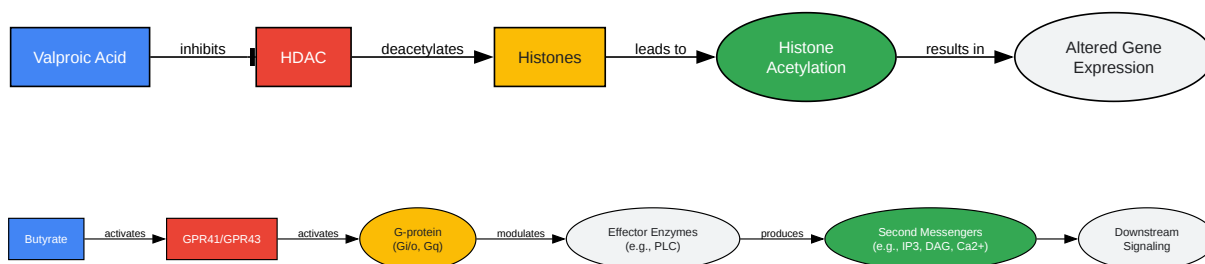
- **Animal Preparation:** Weigh the animal to calculate the correct injection volume. Maximum volumes per site are generally around 5 ml/kg for rats.[15] For larger volumes, multiple injection sites should be used.[15][17]
- **Animal Restraint:** Gently restrain the animal and lift a fold of skin over the shoulders or flank to create a "tent".
- **Injection:** Insert the needle into the base of the tented skin, parallel to the body.[15] Aspirate to check for blood. If clear, inject the substance.
- **Post-Injection:** Withdraw the needle and apply gentle pressure to the injection site if necessary. Return the animal to its cage and monitor.

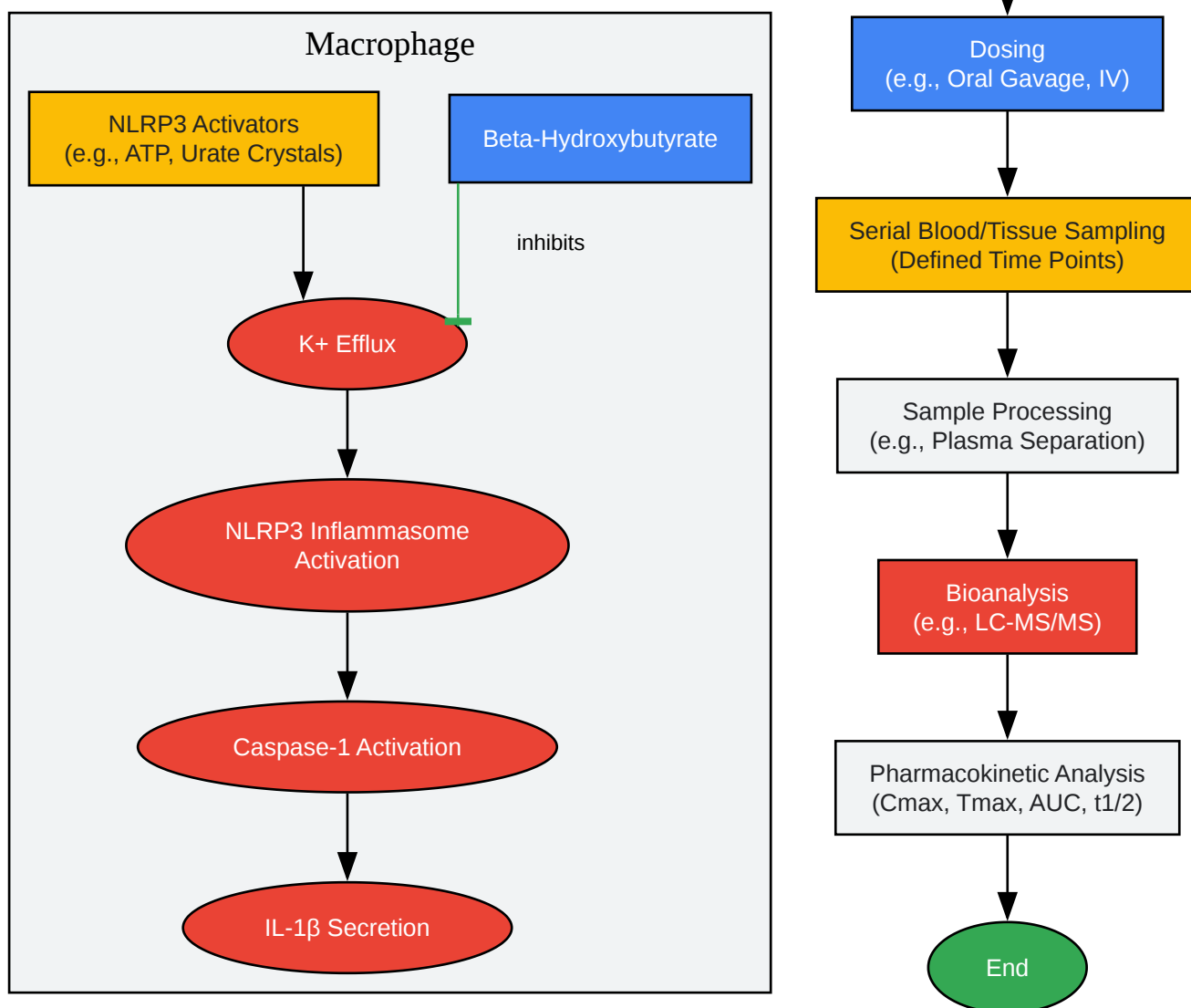
Signaling Pathways and Experimental Workflows

Signaling Pathways

Valproic Acid (VPA) as a Histone Deacetylase (HDAC) Inhibitor

Valproic acid is known to directly inhibit histone deacetylases (HDACs), particularly class I HDACs.^{[18][19]} This inhibition leads to hyperacetylation of histones, altering gene expression.^[18] This mechanism is thought to underlie both its therapeutic effects and its teratogenicity.^[18] One of the downstream effects of HDAC inhibition by VPA is the suppression of the PI3K-AKT pathway, which in turn inhibits mTOR.^[20]





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